![molecular formula C7H5F3O3S B079496 4-(Trifluoromethylsulfonyl)phenol CAS No. 432-84-8](/img/structure/B79496.png)
4-(Trifluoromethylsulfonyl)phenol
Overview
Description
“4-(Trifluoromethylsulfonyl)phenol” is a chemical compound. It is a metabolite of the drug fluoxetine and has a role as a marine xenobiotic metabolite and a drug metabolite . It is a member of phenols and a member of (trifluoromethyl)benzenes .
Synthesis Analysis
A highly convenient strategy to convert phenols into the corresponding aryl triflates using a newly discovered reagent in the presence of a fluoride source has been reported . The reactions generally show very clean conversions within only a few minutes at room temperature . This novel reagent can be handled without any precautions to exclude air or moisture making this method highly convenient .
Molecular Structure Analysis
The molecular formula of “4-(Trifluoromethylsulfonyl)phenol” is C7H5F3O3S . The average mass is 226.173 Da and the monoisotopic mass is 225.991150 Da .
Chemical Reactions Analysis
In 2010, a concept of oxidative trifluoromethylation was proposed: the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .
Physical And Chemical Properties Analysis
The density of “4-(Trifluoromethylsulfonyl)phenol” is 1.5±0.1 g/cm3 . The boiling point is 312.0±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.5±3.0 kJ/mol . The flash point is 142.5±27.9 °C . The index of refraction is 1.488 . The molar refractivity is 42.1±0.4 cm3 .
Scientific Research Applications
Organic Synthesis
4-(Trifluoromethylsulfonyl)phenol is often used in organic synthesis due to its unique chemical properties . Its trifluoromethyl group can act as a good leaving group, making it useful in various substitution reactions .
Trifluoromethylation Agent
This compound can serve as a nucleophilic trifluoromethylating agent . This means it can introduce a trifluoromethyl group into other molecules, which is a common requirement in the synthesis of many pharmaceuticals and agrochemicals .
Radical Precursor
Interestingly, 4-(Trifluoromethylsulfonyl)phenol can also act as a trifluoromethyl radical precursor . This allows it to participate in reactions involving single electron transfer (SET), which are common in photoredox catalysis .
Photocatalysis
In line with its role as a radical precursor, this compound can be used in photocatalytic reactions . For example, it has been used in the visible-light-promoted trifluoromethylation of thiophenols .
Mechanism of Action
Target of Action
It is known that the compound acts as a nucleophilic trifluoromethylating agent .
Mode of Action
4-(Trifluoromethylsulfonyl)phenol acts as a trifluoromethyl radical precursor . It forms electron donor-acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process realizes the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Biochemical Pathways
The compound’s role as a trifluoromethyl radical precursor suggests it may influence pathways involving trifluoromethylation .
Result of Action
Its role as a trifluoromethyl radical precursor suggests it may contribute to the trifluoromethylation of thiophenols .
Action Environment
Its ability to undergo an intramolecular set reaction under visible light irradiation suggests that light exposure may play a role in its activity .
Safety and Hazards
“4-(Trifluoromethylsulfonyl)phenol” is a hazardous chemical. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
4-(trifluoromethylsulfonyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVZAVSVXFMGIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564754 | |
Record name | 4-(Trifluoromethanesulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylsulfonyl)phenol | |
CAS RN |
432-84-8 | |
Record name | 4-(Trifluoromethanesulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthetic process described in the research for 4-(Trifluoromethylsulfonyl)phenol?
A1: The research proposes a novel multi-step synthesis of 4-(Trifluoromethylsulfonyl)phenol starting from a simpler precursor. [] The key steps involve oxidation with hydrogen peroxide in the presence of sodium tungstate and a saturated C8-carboxylic acid, followed by nitration and finally a catalytic substitution using a heterogeneous transition metal catalyst. [] This method may offer advantages in terms of yield, cost-effectiveness, or environmental friendliness compared to existing methods. Further research would be needed to confirm these potential benefits.
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